
Desmethyl Erlotinib Acetate
Overview
Description
Desmethyl Erlotinib Acetate is a metabolite of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Erlotinib Acetate involves the demethylation of Erlotinib followed by acetylation. The demethylation process typically uses reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The acetylation step involves the use of acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
Desmethyl Erlotinib Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Desmethyl Erlotinib Acetate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Erlotinib and its metabolites.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for monitoring Erlotinib therapy.
Mechanism of Action
Desmethyl Erlotinib Acetate exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, migration, and survival. The compound specifically targets the ATP-binding site of the EGFR, making it a potent inhibitor of EGFR-mediated signaling .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor with broader activity against multiple EGFR mutations.
Osimertinib: A third-generation EGFR inhibitor effective against T790M mutation-positive non-small cell lung cancer.
Uniqueness
Desmethyl Erlotinib Acetate is unique due to its specific metabolic origin from Erlotinib. It retains some pharmacological properties of Erlotinib while also exhibiting distinct metabolic and pharmacokinetic profiles. This makes it valuable for studying the metabolism and therapeutic monitoring of Erlotinib .
Biological Activity
Desmethyl Erlotinib Acetate, also known as OSI-420, is a significant metabolite of the anticancer drug Erlotinib, which is primarily used in the treatment of non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical implications.
Overview of Erlotinib and Its Metabolites
Erlotinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that selectively binds to the ATP-binding site of the EGFR. It has been shown to be effective against various cancers, particularly NSCLC. Upon administration, Erlotinib undergoes extensive metabolism primarily through cytochrome P450 enzymes, leading to several metabolites, with this compound being one of the most notable .
Key Metabolites
- Erlotinib : The parent compound.
- Desmethyl Erlotinib (OSI-420) : The major active metabolite.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively. A recent study indicated that OSI-420 concentrations in plasma and lung tumor tissues can be quantified using advanced liquid chromatography-tandem mass spectrometry techniques. The lower limit of quantitation for OSI-420 was found to be 2.3 ng/mL, demonstrating its presence in significant amounts during therapeutic regimens .
This compound retains the ability to inhibit EGFR signaling pathways, similar to its parent compound. It competes with ATP for binding to the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling that promotes cancer cell proliferation and survival .
In Vitro Studies
In vitro studies have shown that OSI-420 exhibits potent inhibitory activity against various NSCLC cell lines harboring different EGFR mutations. The IC50 values for OSI-420 have been reported to be comparable to those of Erlotinib, indicating its potential as an effective therapeutic agent .
Case Studies
- Combination Therapy with Vinorelbine : A Phase I study investigated the combination of Vinorelbine and Erlotinib in patients with advanced NSCLC. Plasma concentrations of both Erlotinib and OSI-420 were monitored, revealing that the combination therapy did not significantly alter the pharmacokinetics of either drug but provided a synergistic effect in tumor reduction .
- Toxicity and Efficacy Assessment : Another study assessed the safety and efficacy of this compound in patients who had developed resistance to first-line therapies. Results indicated that patients receiving OSI-420 experienced fewer adverse effects compared to those on higher doses of Erlotinib alone, suggesting a favorable therapeutic window for OSI-420 .
Comparative Efficacy
A comparison table below summarizes the biological activity and pharmacokinetic properties of Erlotinib and its metabolite this compound:
Compound | IC50 (nM) | Key Features | Clinical Relevance |
---|---|---|---|
Erlotinib | 20 | First-generation EGFR inhibitor | Approved for NSCLC treatment |
This compound (OSI-420) | 25 | Active metabolite with similar potency | Potential use in resistant cases |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for detecting Desmethyl Erlotinib Acetate in biological samples?
To quantify this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used. Key steps include:
- Extraction : Liquid-liquid extraction with ethyl acetate under alkaline conditions (pH 11) to isolate the compound from plasma or brain homogenates .
- Chromatography : Employ a Synergi™ Polar-RP column with gradient elution (e.g., 32%–70% acetonitrile with 0.1% formic acid) for optimal separation .
- Mass spectrometry : Use electrospray ionization in positive ion mode, monitoring transitions such as m/z 394.4 > 278.0 for erlotinib and related metabolites .
Q. What are the primary metabolic pathways of this compound, and how do co-administered drugs alter its pharmacokinetics?
this compound is a metabolite of erlotinib, primarily formed via CYP3A4-mediated demethylation. Drug interactions significantly affect its metabolism:
- Ritonavir (CYP3A4 inhibitor): Reduces metabolite formation and increases erlotinib half-life.
- Efavirenz (CYP3A4 inducer): Accelerates metabolism, increasing this compound levels .
- Experimental validation : Use human liver microsomes to model CYP-mediated metabolism and quantify metabolites via LC-MS/MS .
Q. How is this compound synthesized, and what analytical techniques confirm its purity?
Synthesis involves sequential modifications of erlotinib’s structure:
- Key steps : Demethylation followed by acetylation under conditions such as NaH/DMF or K₂CO₃/DMF .
- Purity validation : Employ nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with >95% purity thresholds .
Advanced Research Questions
Q. How can researchers design experiments to evaluate drug-drug interactions affecting this compound metabolism?
- In vitro models : Incubate erlotinib with human liver microsomes and CYP-specific inhibitors/inducers (e.g., ketoconazole for CYP3A4). Monitor metabolite formation via LC-MS/MS .
- In vivo studies : Use murine models to assess pharmacokinetic changes under co-treatment (e.g., ritonavir or efavirenz). Measure plasma and brain concentrations to evaluate blood-brain barrier penetration .
Q. What strategies address discrepancies in reported pharmacokinetic data for this compound across studies?
- Standardize protocols : Adopt consistent extraction methods (e.g., pH-controlled liquid-liquid extraction) and internal standards (e.g., deuterated erlotinib-d6) to minimize variability .
- Statistical rigor : Apply multivariate analysis to account for covariates like CYP genotype, organ function, and co-medications .
Q. How can researchers optimize LC-MS/MS parameters for simultaneous quantification of this compound and its parent compound?
- Column selection : Polar-RP columns improve retention of polar metabolites.
- Gradient optimization : Use a stepwise acetonitrile gradient (e.g., 32%–70% over 0.75 minutes) to resolve erlotinib and its metabolites .
- Ionization settings : Optimize source temperature and collision energy for maximal sensitivity (e.g., 350°C source temperature, 20 eV collision energy) .
Q. What experimental frameworks validate the role of this compound in EGFR inhibition efficacy?
- Cell-based assays : Compare erlotinib and its metabolite in NSCLC cell lines (e.g., HCC827) using viability assays (MTT) and EGFR phosphorylation assays .
- Pharmacodynamic modeling : Corrogate plasma metabolite levels with tumor shrinkage metrics per RECIST guidelines .
Q. How do species-specific metabolic differences impact translational studies of this compound?
- Cross-species microsomes : Compare metabolite profiles in human, murine, and canine liver microsomes to identify species-specific CYP isoforms .
- In vivo validation : Use transgenic mice expressing human CYP3A4 to improve preclinical-to-clinical extrapolation .
Q. Methodological Considerations
- Data Presentation : Use scatter plots for concentration-time profiles and box plots for inter-study variability. Include error bars (±SEM) and p-values from Student’s t-tests .
- Ethical Compliance : Adhere to journal guidelines for reproducible methods (e.g., detailed protocols in supplementary materials) .
Properties
IUPAC Name |
2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(31-11-10-29-16(2)27)22(30-9-8-28-3)14-20(19)24-15-25-23/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMVZQAPXNUGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581467 | |
Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183320-15-2 | |
Record name | Ethanol, 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183320-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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